

Spectroscopic Data of Methyl Geranate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl geranate

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **methyl geranate**, a key compound in various research and development sectors. This document is intended to serve as a core reference for the identification, characterization, and quality control of **methyl geranate**.

Introduction

Methyl geranate ((2E)-3,7-dimethylocta-2,6-dienoate) is a naturally occurring monoterpene ester with the chemical formula $C_{11}H_{18}O_2$. It is a significant component of various essential oils and is utilized in the fragrance and flavor industries. Its chemical structure and potential biological activities make it a subject of interest in chemical synthesis, natural product chemistry, and drug discovery. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the key spectroscopic data for **methyl geranate**, including 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the chemical

environment of each proton and carbon atom in the **methyl geranate** molecule.

Table 1: ^1H NMR Spectroscopic Data for **Methyl Geranate** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.67	s	1H	-	H-2
5.08	t	1H	7.0	H-6
3.68	s	3H	-	OCH_3
2.15	s	3H	-	CH_3 -3
2.10	q	2H	7.0	H-5
2.05	t	2H	7.0	H-4
1.68	s	3H	-	CH_3 -7 (E)
1.60	s	3H	-	CH_3 -7 (Z)

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl Geranate** (CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
167.3	C-1 (C=O)
159.9	C-3
131.8	C-7
123.6	C-6
115.6	C-2
51.0	OCH ₃
41.3	C-4
26.4	C-5
25.6	C-8
18.7	C-9
17.6	C-10

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of **methyl geranate** is presented below. [\[1\]](#)

Table 3: Key Fragments in the EI-Mass Spectrum of **Methyl Geranate**

m/z	Relative Intensity (%)	Putative Fragment
182	10	[M] ⁺ (Molecular Ion)
151	25	[M - OCH ₃] ⁺
123	30	[M - COOCH ₃] ⁺
114	45	[C ₈ H ₁₈] ⁺
95	60	[C ₇ H ₁₁] ⁺
81	100	[C ₆ H ₉] ⁺ (Base Peak)
69	85	[C ₅ H ₉] ⁺
41	90	[C ₃ H ₅] ⁺

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and GC-MS data for **methyl geranate**.

NMR Spectroscopy

Sample Preparation: A sample of **methyl geranate** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

¹H NMR Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

- Spectral Width: 8278 Hz

- Temperature: 298 K

¹³C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.3 s
- Spectral Width: 23810 Hz
- Temperature: 298 K

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **methyl geranate** is prepared in a suitable solvent such as dichloromethane or hexane (e.g., 1 µL in 1 mL).

Instrumentation: A gas chromatograph (e.g., Agilent 7890B) coupled to a mass selective detector (e.g., Agilent 5977A) is used for the analysis.

GC Conditions:

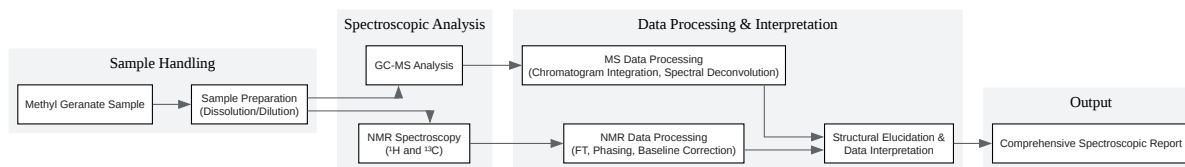
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
- Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1562 amu/s.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of **methyl geranate**.



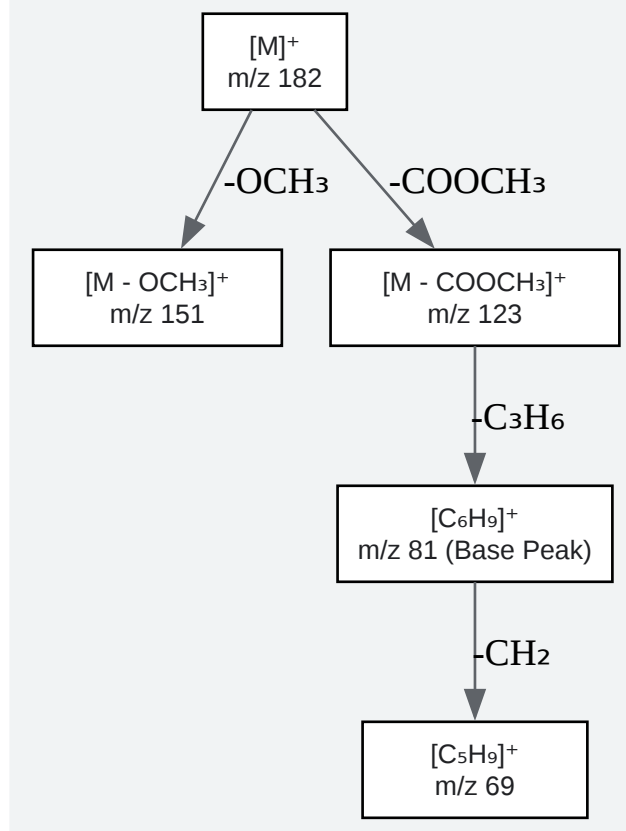
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Caption: General workflow for the spectroscopic analysis of **methyl geranate**.

Methyl Geranate Structure



Key EI-MS Fragmentation Pathways



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Caption: Chemical structure and key EI-MS fragmentation pathways of **methyl geranate**.

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References

- 1. trans-Geranic acid methyl ester [webbook.nist.gov]
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